molecular formula C6H7NO4 B1604747 N-(2,5-dioxooxolan-3-yl)acetamide CAS No. 3397-54-4

N-(2,5-dioxooxolan-3-yl)acetamide

Cat. No.: B1604747
CAS No.: 3397-54-4
M. Wt: 157.12 g/mol
InChI Key: JMQITILRHSGUCB-UHFFFAOYSA-N
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Description

Overview of Cyclic Anhydrides in Contemporary Organic Synthesis

Cyclic anhydrides are a class of organic compounds characterized by the presence of two acyl groups joined by an oxygen atom within a ring structure. fiveable.me They are typically formed through the intramolecular dehydration of dicarboxylic acids. youtube.com Common examples that are widely used in industrial processes include maleic anhydride (B1165640) and succinic anhydride. fiveable.mewikipedia.org

The reactivity of cyclic anhydrides is a cornerstone of their utility in organic synthesis. The carbonyl carbons within the anhydride ring are electrophilic, making them susceptible to attack by a wide range of nucleophiles. youtube.com This inherent reactivity allows them to readily participate in nucleophilic acyl substitution reactions, leading to the formation of esters, amides, and other carboxylic acid derivatives. fiveable.meyoutube.com This reactivity makes them crucial intermediates in the production of polymers, resins, pharmaceuticals, and other fine chemicals. fiveable.meyoutube.comresearchgate.net For instance, maleic anhydride is a key precursor in the manufacturing of unsaturated polyester (B1180765) resins and is also utilized as a dienophile in Diels-Alder reactions. wikipedia.org The ring size of the cyclic anhydride influences its stability and reactivity, with five- and six-membered rings being the most common and readily formed. fiveable.me

Significance of Acetamido-Containing Moieties in Synthetic Chemistry

The acetamido group (–NHCOCH₃) is a fundamental functional group in organic chemistry, formally derived from the condensation of acetic acid and ammonia. vedantu.com Compounds containing this moiety, known as acetamides, are prevalent in both natural and synthetic contexts. vedantu.comwikipedia.org The acetamido group can participate in hydrogen bonding, which influences the solubility and physical properties of the molecule. patsnap.com

In synthetic chemistry, the acetamido group serves various roles. It can act as a protecting group for amines, and its derivatives are often explored for their biological activities. researchgate.net For example, N-substituted acetamides have been investigated for their potential as enzyme inhibitors. patsnap.com The amide bond within the acetamido group is relatively stable but can be cleaved under specific acidic or basic conditions, a property that is exploited in multi-step syntheses. allen.in Furthermore, acetamide (B32628) itself is utilized as a solvent and a plasticizer in industrial applications. wikipedia.orgpatsnap.comtaylorandfrancis.com The presence of the acetamido group in a molecule can significantly impact its biological and chemical properties, making it a key structural feature in medicinal chemistry and materials science. researchgate.netresearchgate.net

Contextualization of N-(2,5-dioxooxolan-3-yl)acetamide as a Research Target

This compound, also known by synonyms such as N-acetyl-DL-aspartic anhydride, combines the key features of both cyclic anhydrides and acetamido-containing compounds. cymitquimica.com Its structure consists of a five-membered succinic anhydride ring substituted with an acetamido group. This unique combination of a highly reactive functional group (the cyclic anhydride) and a synthetically versatile moiety (the acetamido group) makes it a compelling target for research.

The succinic anhydride portion of the molecule provides a reactive site for nucleophilic attack, allowing for ring-opening reactions to introduce new functional groups. Simultaneously, the acetamido group can be modified or can influence the reactivity of the anhydride ring. The investigation of this compound is driven by the potential to leverage both of these structural features in a controlled and selective manner. Research into this compound aims to understand how the interplay between the cyclic anhydride and the acetamido group dictates its reactivity and to explore its utility as a precursor for more complex and potentially functional molecules.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₇NO₄
Molecular Weight 157.12 g/mol
CAS Number 3397-54-4
Synonyms N-acetyl-DL-aspartic anhydride, (±)-3-(Acetylamino)-2,5-dioxotetrahydrofuran

Data sourced from cymitquimica.com

Scope and Relevance of Investigating this compound for Derivatization

The investigation of this compound for derivatization is highly relevant due to its potential to serve as a versatile scaffold in the synthesis of a wide array of organic molecules. The primary point of reactivity is the cyclic anhydride ring, which can be opened by various nucleophiles such as alcohols, amines, and thiols. This ring-opening reaction would lead to the formation of dicarboxylic acid monoesters, monoamides, and monothioesters, respectively, while retaining the acetamido group.

Further derivatization could involve modifications of the newly introduced functional groups or the acetamido moiety itself. For example, the carboxylic acid groups generated from the ring-opening could be further functionalized to form amides, esters, or other derivatives. The acetamido group could potentially be hydrolyzed to an amino group, providing another site for chemical modification. This multi-faceted reactivity allows for the systematic construction of complex molecular architectures with potential applications in medicinal chemistry, polymer science, and materials science. The ability to selectively modify different parts of the molecule opens up avenues for creating libraries of compounds for screening purposes or for tailoring the properties of materials. The study of its derivatization is crucial for unlocking the full synthetic potential of this intriguing bifunctional molecule. mdpi.comsemanticscholar.orggoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,5-dioxooxolan-3-yl)acetamide
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InChI

InChI=1S/C6H7NO4/c1-3(8)7-4-2-5(9)11-6(4)10/h4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQITILRHSGUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201264378
Record name N-(Tetrahydro-2,5-dioxo-3-furanyl)acetamide
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Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3397-54-4, 41148-79-2
Record name N-(Tetrahydro-2,5-dioxo-3-furanyl)acetamide
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Record name (1)-N-(Tetrahydro-2,5-dioxo-3-furyl)acetamide
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Record name N-(Tetrahydro-2,5-dioxo-3-furanyl)acetamide
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Record name (±)-N-(tetrahydro-2,5-dioxo-3-furyl)acetamide
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Synthetic Methodologies and Mechanistic Pathways for N 2,5 Dioxooxolan 3 Yl Acetamide

De Novo Synthetic Routes from Aspartic Acid Precursors

The synthesis of N-(2,5-dioxooxolan-3-yl)acetamide commonly begins with aspartic acid, a readily available and chiral building block. The process involves a two-step sequence: acetylation of the amino group followed by intramolecular cyclization to form the succinic anhydride (B1165640) ring system.

Acetylation of Aspartic Acid and Subsequent Cyclic Anhydride Formation

The initial step in the primary synthetic route is the acetylation of the amino group of aspartic acid. This reaction is typically achieved using an acetylating agent, with acetic anhydride being a common choice. chemsrc.combyjus.com The nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This leads to the formation of an N-acetylated intermediate and an acetate (B1210297) ion as a byproduct. youtube.com

General Reaction Scheme:

N-Acetyl-DL-aspartic acid + Acetic Anhydride → this compound + Acetic Acid

Exploration of Reaction Conditions and Reagent Selection for Optimized Yield

Optimizing the yield and purity of this compound involves careful consideration of several reaction parameters. The choice of reagents and the conditions under which the reaction is performed are critical for maximizing the efficiency of both the acetylation and cyclization steps.

Key factors influencing the reaction outcome include temperature, solvent, and the purity of the starting materials. For instance, controlling the temperature during the cyclization step is crucial to prevent side reactions or decomposition of the product. The selection of a suitable solvent can also play a significant role. Polar aprotic solvents may be employed to enhance the solubility of intermediates and facilitate the reaction.

To ensure the reaction proceeds to completion and to optimize the yield, chemists often monitor the process using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for real-time adjustments to the reaction conditions as needed.

ParameterConsideration for OptimizationRationale
Temperature Precise control during cyclizationPrevents decomposition and side-product formation.
Solvent Use of polar aprotic solvents (e.g., DMF)Enhances solubility of intermediates, potentially increasing reaction rate.
Reagent Stoichiometry Controlled addition of acetic anhydrideEnsures complete acetylation without excessive, difficult-to-remove byproduct.
Reaction Monitoring TLC or HPLCTracks the conversion of starting material to product, identifying the optimal reaction time.

Investigations into Stereoselective Synthesis Approaches

The structure of this compound contains a chiral center at the 3-position of the oxolane ring. Consequently, the development of stereoselective synthetic methods to produce specific enantiomers is a significant area of research. Such methods are crucial when the biological activity of a compound is dependent on its specific stereochemistry.

A prominent strategy for achieving stereoselectivity is the "chiral pool" methodology. researchgate.net This approach utilizes naturally occurring chiral molecules as starting materials. Since L-aspartic acid and D-aspartic acid are readily available in high enantiomeric purity, they serve as ideal precursors. By starting with a specific enantiomer of aspartic acid (e.g., L-aspartic acid), the resulting this compound will retain the stereochemistry of the starting material, leading to the synthesis of the corresponding enantiomerically pure product.

Biocatalysis represents another advanced approach to stereoselective synthesis. rsc.org Enzymes can catalyze reactions with high specificity, potentially offering a route to specific stereoisomers under mild reaction conditions. While specific applications to this compound are still emerging, the use of enzymes in related syntheses highlights the potential for developing highly selective and environmentally friendly methods. rsc.org

Green Chemistry Principles in Synthetic Development

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations such as atom economy, the use of less hazardous chemicals, and energy efficiency.

One key aspect is the choice of solvents. Traditional organic solvents can be volatile and toxic. Research into greener alternatives, such as water or other benign solvent systems, is an ongoing effort in chemical synthesis. For the synthesis of this compound, using water as a solvent where possible or minimizing solvent use altogether would align with green chemistry goals. rsc.org

Furthermore, alternative energy sources are being explored to drive chemical reactions more efficiently. Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net This technique has been successfully applied to similar cyclization reactions, suggesting its potential applicability in the synthesis of this compound for a more sustainable process. researchgate.net

Green Chemistry PrincipleApplication in Synthesis of this compound
Atom Economy The cyclization step has good atom economy, forming the product and water.
Safer Solvents Exploring the use of water or minimizing volatile organic solvents. rsc.org
Energy Efficiency Investigating microwave-assisted synthesis to reduce reaction times and energy input. researchgate.net
Use of Renewable Feedstocks Aspartic acid is a bio-based starting material.
Catalysis Employing biocatalysts could lead to milder reaction conditions and higher selectivity. rsc.org

Chemical Reactivity and Transformation Studies of N 2,5 Dioxooxolan 3 Yl Acetamide

Nucleophilic Ring-Opening Reactions of the Dioxooxolane Core

The primary mode of reactivity for N-(2,5-dioxooxolan-3-yl)acetamide is anticipated to be the nucleophilic ring-opening of its dioxooxolane (succinic anhydride) core. This reaction would cleave the anhydride (B1165640) bond, leading to the formation of dicarboxylic acid derivatives.

Formation of 2-Acetamido-4-oxobutanoic Acid Derivatives via Gamma-Carbonyl Reduction

Diverse Transformations with Various Nucleophiles

The reaction of this compound with a range of nucleophiles is expected to yield a variety of ring-opened products. While specific data for this compound is scarce, analogous reactions with other anhydrides provide a predictive framework. For instance, a patented process describes a method for synthesizing 4-amino-2,4-dioxobutanoic acid by opening an anhydride ring, a transformation that highlights the potential reactivity of such systems. google.com

The interaction with different nucleophiles would likely result in the following derivatives:

NucleophilePredicted Product Class
WaterDicarboxylic acid
AlcoholsMonoester
AminesMonoamide
ThiolsMonothioester

These reactions are foundational in organic synthesis for creating bifunctional molecules from cyclic anhydrides.

Modifications and Functionalization of the Acetamido Moiety

Beyond the reactivity of the anhydride ring, the acetamido group [(CH₃C(=O)NH-)] presents another site for chemical modification. While no specific studies on the functionalization of the acetamido moiety in this compound have been identified, general reactions of amides could be applicable. These might include hydrolysis under acidic or basic conditions to yield the corresponding amino acid derivative, or N-alkylation. However, such transformations would need to compete with the highly reactive anhydride ring, likely requiring protective group strategies to achieve selectivity.

Reaction Kinetics and Thermodynamic Considerations in Derivatization

Detailed kinetic and thermodynamic data for the derivatization of this compound are not present in the surveyed literature. Such studies would be crucial for optimizing reaction conditions, controlling product distribution (regioselectivity), and understanding the stability of the resulting derivatives. The thermodynamics of the ring-opening are expected to be favorable due to the release of ring strain from the five-membered anhydride.

Catalyst Design and Application in Selective Transformations

The selective transformation of this compound would likely benefit from the development of specific catalysts. For instance, in the context of nucleophilic ring-opening, a catalyst could be designed to direct the nucleophile to a specific carbonyl group, thereby controlling the regioselectivity of the reaction. Research on catalyst-controlled regioselectivity in the ring-opening of other cyclic compounds, such as epoxides, demonstrates the potential for such approaches. rsc.org Chiral catalysts could also be employed to achieve asymmetric synthesis, a critical aspect in the preparation of biologically active molecules.

N 2,5 Dioxooxolan 3 Yl Acetamide As a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

Precursor Role in the Synthesis of Amino Acid Analogues and Peptidomimetics

The inherent structure of N-(2,5-dioxooxolan-3-yl)acetamide, which is derived from aspartic acid, makes it an ideal starting material for the synthesis of non-canonical amino acids and peptidomimetics. The anhydride (B1165640) ring is susceptible to nucleophilic attack, providing a straightforward method for introducing diverse functionalities.

The ring-opening of the anhydride by various nucleophiles, such as alcohols or amines, leads to the formation of aspartic acid derivatives with modified side chains. For instance, reaction with an alcohol results in the corresponding mono-ester, while reaction with an amine yields an amide. This reactivity has been harnessed in the synthesis of L-aspartyl peptides. rsc.org The N-acetyl group provides protection for the amine, allowing for selective reactions at the anhydride.

A notable application is in the synthesis of N-glycosylated asparagine derivatives, which are crucial components of glycoproteins. By reacting a glycosyl amine with an N-protected aspartic anhydride, such as Fmoc aspartic anhydride, the desired N-glycosidic linkage can be formed. universiteitleiden.nl This approach highlights the potential of this compound as a key building block in the synthesis of complex glycopeptides. Furthermore, the principles of using cyclic anhydrides for peptide synthesis can be extended to this molecule for the creation of novel peptidomimetics with enhanced biological stability and activity. nih.govnih.gov

Utility in the Construction of Advanced Organic Scaffolds

The reactivity and functionality of this compound extend beyond amino acid synthesis, enabling its use in the construction of more complex molecular architectures, including heterocyclic systems and polymeric materials.

Derivatization Towards Furan-Based and Other Heterocyclic Structures

The succinic anhydride core of this compound serves as a template for the synthesis of various heterocyclic compounds. Of particular interest is its potential for conversion into furan-based structures. While direct conversion of this compound to a furan (B31954) derivative is a specialized reaction, related transformations provide a strong precedent. For example, the dehydration of N-acetylglucosamine, a molecule also possessing an acetamido group, has been shown to yield 3-acetamidofuran (B3354464) derivatives. researchgate.net This suggests that under appropriate dehydrating conditions, the oxolane ring of this compound could potentially be transformed into a furan ring.

General methods for furan synthesis often involve the cyclization of 1,4-dicarbonyl compounds. derpharmachemica.com The ring-opened derivatives of this compound could be chemically manipulated to generate such precursors, which can then be cyclized to form highly substituted furans. organic-chemistry.org The presence of the acetamido group offers a handle for further functionalization, leading to a diverse array of furan-based scaffolds with potential applications in medicinal chemistry and materials science. nih.govnih.gov

Integration into Complex Polymeric Architectures and Materials Design

The bifunctional nature of this compound, with its reactive anhydride and the potential for deprotection and further reaction at the nitrogen, makes it an attractive monomer for the synthesis of functional polymers. The anhydride group can undergo ring-opening polymerization with various co-monomers, such as diols or diamines, to create polyesters and polyamides.

The resulting polymers would feature regularly spaced side chains containing the acetamido functionality. This group can be hydrolyzed to a primary amine, which can then be used for post-polymerization modification, allowing for the attachment of various molecules, including drugs, targeting ligands, or other functional moieties. This approach is valuable in the design of advanced materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The incorporation of furan moieties, as discussed previously, can also lead to the development of novel furan-based polymers with unique electronic and thermal properties. rsc.org

Foundation for the Development of Diversified Chemical Libraries and Compound Collections

The efficient and versatile reactivity of this compound makes it an excellent scaffold for the generation of diversified chemical libraries for high-throughput screening. The use of cyclic anhydrides as templates for combinatorial synthesis is a well-established strategy. nih.gov

Stereochemical Investigations of N 2,5 Dioxooxolan 3 Yl Acetamide and Its Derivatives

Characterization of Enantiomeric Forms and Chiral Purity

The separation and characterization of the enantiomers of N-(2,5-dioxooxolan-3-yl)acetamide are fundamental to understanding their distinct properties. While specific studies on the direct chiral separation of this compound are not extensively documented, established methods for the chiral resolution of amino acids and their derivatives are highly applicable. chiraltech.comsigmaaldrich.com The synthesis of this compound from N-acetyl-DL-aspartic acid typically yields a racemic mixture, necessitating chiral separation techniques to isolate the individual enantiomers. chemsrc.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. This can be achieved using chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. For compounds like this compound, which is a derivative of an amino acid, CSPs based on cyclodextrins, cinchona alkaloids, or macrocyclic glycopeptides have proven effective for similar structures. chiraltech.comsigmaaldrich.com Zwitterionic chiral stationary phases, such as CHIRALPAK® ZWIX(+) and ZWIX(-), are particularly versatile for the analysis of free amino acids and their derivatives without the need for pre-column derivatization. chiraltech.com

Chiral Derivatization: An alternative approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physical properties and can be separated by standard chromatographic techniques. Reagents like Marfey's reagent (FDAA), 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC), and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) are commonly used for the chiral analysis of amino acids and can be applied to determine the enantiomeric purity of this compound. nih.gov

The determination of chiral purity, or enantiomeric excess (ee), is crucial. The table below summarizes potential methods for the characterization and purity assessment of this compound enantiomers.

Technique Principle Application to this compound Key Considerations
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Direct separation and quantification of (R)- and (S)-enantiomers.Selection of appropriate chiral column and mobile phase is critical for resolution.
Chiral Derivatization followed by ChromatographyConversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation using achiral chromatography.Indirect separation and quantification of enantiomers.The derivatization reaction should proceed to completion without racemization.
Nuclear Magnetic Resonance (NMR) SpectroscopyUsing chiral shift reagents or chiral solvating agents to induce chemical shift differences between enantiomers.Determination of enantiomeric excess.May require specialized and expensive chiral reagents.
X-ray CrystallographyDetermination of the absolute configuration of a single crystal of one enantiomer.Unambiguous assignment of the (R) or (S) configuration.Requires the formation of a suitable single crystal.

Implications of Stereochemistry on Molecular Recognition and Interactions

The three-dimensional arrangement of atoms in the enantiomers of this compound dictates how they interact with other chiral molecules, such as proteins, enzymes, and receptors in a biological system. This stereospecificity is a cornerstone of molecular recognition.

Biological Activity: In pharmacology, it is common for one enantiomer of a chiral drug to be therapeutically active while the other is inactive or may even cause adverse effects. Although specific biological studies on this compound are limited, the principle of stereospecificity is well-established for other succinimide (B58015) derivatives. For example, ethosuximide, an antiepileptic drug, has a chiral center, and its enantiomers could exhibit different pharmacological profiles. nih.gov

Enzyme-Substrate Interactions: Enzymes, being chiral macromolecules, often exhibit a high degree of stereoselectivity towards their substrates. If this compound were to be a substrate or inhibitor of an enzyme, it is highly probable that the (R)- and (S)-enantiomers would interact with the enzyme's active site differently, leading to variations in binding affinity and reaction rates.

The precise spatial orientation of the acetamido group and the carbonyl groups of the succinic anhydride (B1165640) ring in each enantiomer creates distinct three-dimensional shapes. These differences can lead to favorable or unfavorable steric and electronic interactions with a binding partner. For instance, the cis, exo configuration at the ring junction of a related diacetylated succinimide derivative has been confirmed by X-ray crystallography, highlighting the defined stereochemical nature of such ring systems. mdpi.com

The study of stereochemistry is therefore crucial for any potential application of this compound in fields such as medicinal chemistry or materials science, as the molecular shape directly governs its function and interactions at the molecular level.

Advanced Analytical Methodologies for Research and Characterization of N 2,5 Dioxooxolan 3 Yl Acetamide

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental for elucidating the precise molecular structure of N-(2,5-dioxooxolan-3-yl)acetamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for providing detailed information about the carbon-hydrogen framework of this compound. While specific spectral data for this exact compound is not detailed in the provided search results, the principles of NMR allow for the prediction of its characteristic signals. Dynamic NMR properties have been studied in other complex acetamide (B32628) derivatives, highlighting the technique's power. researchgate.net

¹H-NMR would reveal the number of different types of protons and their neighboring environments. Expected signals would include a singlet for the acetyl (CH₃) protons, and a series of multiplets for the protons on the oxolane ring and the one attached to the nitrogen atom.

¹³C-NMR spectroscopy would identify all non-equivalent carbon atoms. rsc.orgrsc.org Distinct signals would be expected for the methyl carbon of the acetyl group, the two carbonyl carbons (C=O) within the anhydride (B1165640) ring, the amide carbonyl carbon, and the carbons comprising the oxolane ring.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation. rsc.orgnist.gov The IR spectrum of this compound would be characterized by specific absorption bands indicating its key structural features.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Amide N-H3200-3400Stretching
Acid Anhydride C=O1850-1800 and 1790-1740Symmetric & Asymmetric Stretching
Amide C=O (Amide I band)1650-1680Stretching
Amide N-H (Amide II band)1550-1640Bending
C-O1000-1300Stretching

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from impurities or other components, thereby allowing for its quantification and purity assessment. chemsrc.com

High-Performance Liquid Chromatography (HPLC) HPLC is a highly versatile and widely used method for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC is particularly suitable for acetamide derivatives. sielc.comsielc.com The method can be validated for accuracy, precision, and linearity to ensure reliable quantitative results. nanobioletters.comlatamjpharm.org

A typical HPLC method for this compound would involve the following conditions:

ParameterTypical ConditionReference
ColumnReversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size nanobioletters.com
Mobile PhaseAcetonitrile and water, potentially with a formic or phosphoric acid modifier sielc.comsielc.comnanobioletters.com
ElutionIsocratic or gradient latamjpharm.org
Flow Rate1.0 mL/min nanobioletters.com
DetectionUV detector (e.g., at 210-240 nm) nanobioletters.comlatamjpharm.org
TemperatureAmbient or controlled (e.g., 30°C) nanobioletters.com

Gas Chromatography (GC) Gas chromatography can be used for volatile and thermally stable compounds. While potentially applicable, its use for this compound may be limited by the compound's thermal stability, as the anhydride ring could be susceptible to degradation at high temperatures. If the compound is sufficiently stable, GC would be performed on an instrument fitted with a suitable column, such as an Equity-5 column. rsc.org

X-ray Crystallography for Solid-State Structural Confirmation

Although specific crystallographic data for this compound were not found in the search results, an analysis would yield:

Molecular Conformation: The exact shape and orientation of the oxolane and acetyl groups.

Bond Parameters: High-precision data on the lengths and angles of all covalent bonds.

Crystal Packing: Information on how individual molecules are arranged in the crystal lattice, including details of intermolecular hydrogen bonds, which are expected between the amide N-H group and carbonyl oxygen atoms. nih.govresearchgate.net

The resulting data, often deposited in crystallographic databases, would provide unambiguous proof of the compound's structure.

Advanced hyphenated techniques for complex mixture analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for analyzing complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is a powerful technique that combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. It is exceptionally well-suited for the analysis of compounds like this compound in biological or chemical matrices. nih.gov A typical LC-MS method would involve sample preparation followed by injection into the LC-MS system. nih.govgoogle.com The analyte is separated on an HPLC column and then ionized (e.g., using electrospray ionization, ESI) before being detected by the mass spectrometer. nih.gov This allows for the sensitive and selective quantification of the target compound, even at very low concentrations. nih.govgoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines gas chromatography for separation with mass spectrometry for detection. rsc.org This method is ideal for the analysis of volatile and thermally stable compounds. If this compound proves suitable for GC analysis, GC-MS would provide excellent separation and definitive identification based on both its retention time and its mass spectrum. rsc.orgrsc.org

Computational and Theoretical Investigations of N 2,5 Dioxooxolan 3 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of N-(2,5-dioxooxolan-3-yl)acetamide. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

By performing DFT calculations, researchers can determine key molecular properties. For instance, the geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be optimized to find its most stable three-dimensional structure. The resulting electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for predicting reactivity. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability; a larger gap suggests higher stability.

Furthermore, these calculations can map the electrostatic potential surface, which reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how this compound might interact with other molecules. For example, the carbonyl groups of the succinimide (B58015) ring are expected to be electrophilic sites, while the nitrogen atoms could act as nucleophilic centers.

Global reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in comparing the reactivity of this compound with other related compounds.

Calculated Property Typical Predicted Value/Information for a Succinimide-Acetamide Structure Significance
HOMO Energy-7.0 to -8.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.0 to -2.5 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.0 to 6.0 eVCorrelates with chemical reactivity and kinetic stability.
Dipole Moment2.0 to 4.0 DebyeProvides insight into the overall polarity of the molecule.
Electrostatic PotentialNegative potential around carbonyl oxygens; Positive potential near N-H protons.Predicts sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. For this compound, MD simulations are essential for exploring its conformational landscape and assessing its structural stability.

MD simulations model the movement of atoms in the molecule by solving Newton's equations of motion. These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic real-world conditions. By analyzing the trajectory of the atoms over time, researchers can identify the most populated conformations and the energy barriers between them.

For this compound, a key area of investigation would be the rotational freedom around the bond connecting the acetamide (B32628) group to the succinimide ring. MD simulations can reveal the preferred orientations of the acetamide side chain relative to the ring and how these conformations are influenced by interactions with the surrounding medium.

These simulations also provide insights into the stability of the molecule. By monitoring parameters such as the root-mean-square deviation (RMSD) of the atomic positions, one can assess the rigidity of the molecular structure. Furthermore, MD simulations can highlight the role of intramolecular hydrogen bonds in stabilizing certain conformations.

Simulation Parameter Information Gained for this compound Research Implication
Conformational PopulationIdentifies the most stable and frequently occurring 3D structures.Helps in understanding which conformation is likely to be biologically active or reactive.
RMSD FluctuationMeasures the flexibility of different parts of the molecule.Reveals the rigidity of the succinimide ring versus the flexibility of the acetamide side chain.
Radial Distribution FunctionsDescribes the probability of finding solvent molecules around specific atoms.Elucidates how the molecule interacts with its environment, such as water.
Hydrogen Bond AnalysisQuantifies the presence and lifetime of intramolecular and intermolecular hydrogen bonds.Determines the role of hydrogen bonding in conformational stability.

In Silico Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for modeling chemical reactions, allowing for the investigation of reaction mechanisms and the identification of transition states. For this compound, this is particularly relevant for understanding its synthesis and potential degradation pathways.

One important reaction to model would be the formation of the succinimide ring, which can often be synthesized from a precursor molecule. By mapping the potential energy surface of the reaction, computational chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. nih.gov

Another critical area of investigation is the stability of the succinimide ring itself, which can be susceptible to hydrolysis (ring-opening) under certain conditions, such as in basic or acidic environments. researchgate.netnih.gov In silico modeling can elucidate the mechanism of this ring-opening reaction, including the role of water or other catalytic species. nih.gov Understanding the energetics of this process is crucial for predicting the compound's stability in different chemical environments. researchgate.netnih.gov

Modeled Reaction Computational Approach Key Findings
Succinimide Ring FormationTransition State Search (e.g., using QST2/QST3 methods)Determination of the activation energy and the geometry of the transition state. nih.gov
Hydrolysis of Succinimide RingModeling with explicit solvent moleculesIdentification of the mechanism (e.g., acid- or base-catalyzed) and the rate-determining step. researchgate.netnih.gov
N-C Bond RotationDihedral Angle ScanCalculation of the rotational energy barrier for the acetamide side chain.

Predictive Analytics for Synthetic Efficiency and Selectivity

In recent years, the application of machine learning and predictive analytics in chemistry has grown significantly. pku.edu.cnnih.gov For a molecule like this compound, these data-driven approaches can be used to predict the efficiency and selectivity of its synthesis.

The synthesis of this compound would likely involve an amide bond formation. Machine learning models can be trained on large datasets of known amide coupling reactions to predict the optimal reaction conditions (e.g., coupling agent, solvent, temperature) for a new substrate. pku.edu.cnnih.gov These models use molecular descriptors, which are numerical representations of a molecule's structural and electronic features, as input to make predictions. pku.edu.cn

Predictive Model Input Data Predicted Output Impact on Synthesis
Reaction Yield PredictionMolecular descriptors of reactants, solvent properties, catalyst type.Predicted percentage yield of the desired product. pku.edu.cnnih.govGuides the selection of reaction conditions to maximize product formation.
Selectivity PredictionCompeting reaction pathways and their calculated activation energies.Probability of forming the target molecule versus potential byproducts.Helps in minimizing unwanted side reactions.
Retrosynthesis PlanningA database of known chemical reactions and synthetic strategies.A proposed synthetic route from simple starting materials.Accelerates the design of a viable synthesis plan.

Future Research Directions and Translational Perspectives for N 2,5 Dioxooxolan 3 Yl Acetamide

Exploration of Novel Synthetic Applications in Target-Oriented Synthesis

N-(2,5-dioxooxolan-3-yl)acetamide holds significant potential as a chiral starting material in the total synthesis of complex natural products and other biologically active molecules. The stereocenter at the 3-position of the oxolane ring can be exploited to introduce chirality into target molecules, a critical aspect in the synthesis of many pharmaceuticals.

The anhydride (B1165640) ring is susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents. This reactivity can be harnessed in the construction of diverse molecular architectures. For instance, reaction with various nucleophiles can lead to the formation of substituted succinamide (B89737) or succinic acid ester derivatives, which are common motifs in natural products.

Table 1: Potential Nucleophilic Ring-Opening Reactions for Target-Oriented Synthesis

NucleophileResulting Functional GroupPotential Application in Synthesis
AlcoholsEster and Carboxylic AcidSynthesis of polyester-containing natural products, introduction of ester functionalities as protecting groups or for further elaboration.
AminesAmide and Carboxylic AcidFormation of peptide bonds in the synthesis of peptide-based natural products or peptidomimetics. chemguide.co.uk
Organometallic ReagentsKetone and Carboxylic AcidCarbon-carbon bond formation to build complex carbon skeletons.
HydridesHydroxy acidReduction to introduce hydroxyl groups with stereochemical control.

Future research should focus on employing this compound in the synthesis of specific, biologically relevant targets to demonstrate its utility as a chiral building block.

Development of Advanced Derivatization Strategies for Functional Molecules

The development of advanced derivatization strategies for this compound can unlock a vast chemical space of novel functional molecules. The reactivity of the anhydride allows for a plethora of chemical transformations, leading to derivatives with tailored properties for various applications, including drug discovery. mdpi.com

By systematically exploring reactions with different classes of nucleophiles, a library of derivatives can be generated. These derivatives can then be screened for biological activity, leading to the identification of new therapeutic leads. For example, derivatization with different amines could yield a series of N-substituted acetamides, a class of compounds known to exhibit a wide range of pharmacological activities.

Table 2: Exemplary Derivatization Reactions of this compound

ReagentReaction TypeProduct ClassPotential Functionality
Substituted AnilinesAcylationN-Aryl-succinamic acid derivativesIntroduction of aromatic moieties for tuning electronic and steric properties.
Amino Acid EstersAmidationDipeptide derivativesBuilding blocks for peptide synthesis. sigmaaldrich.com
HydrazinesHydrazinolysisHydrazide derivativesPrecursors for heterocyclic synthesis.
ThiolsThiolysisThioester derivativesIntroduction of sulfur-containing functionalities.

Further research should aim to expand the repertoire of derivatization reactions and to investigate the structure-activity relationships of the resulting compounds.

Integration into Interdisciplinary Research Domains (e.g., Bio-conjugation Chemistry, Supramolecular Chemistry)

The unique structural features of this compound make it an attractive candidate for integration into interdisciplinary research fields such as bioconjugation and supramolecular chemistry.

In bioconjugation chemistry , the anhydride functionality can be used to covalently attach the molecule to biomolecules such as proteins or peptides. This can be achieved through reaction with the amino groups of lysine (B10760008) residues or the N-terminus of the protein. Such conjugation could be used to introduce new functionalities to proteins, for example, for imaging or therapeutic purposes.

In supramolecular chemistry , the ability of the molecule to participate in hydrogen bonding and other non-covalent interactions could be exploited to construct well-defined supramolecular assemblies. The acetamide (B32628) group and the carbonyl groups of the anhydride ring can act as hydrogen bond donors and acceptors, respectively. This could lead to the formation of gels, liquid crystals, or other functional materials. Research in this area could explore the self-assembly properties of this compound and its derivatives.

Methodological Advancements in Asymmetric Synthesis Utilizing this compound

While this compound is itself a chiral molecule, its synthesis from achiral precursors presents a challenge in controlling the stereochemistry. The development of efficient asymmetric methods for its synthesis would be a significant advancement.

One potential approach is the use of chiral auxiliaries . nih.govwikipedia.orgsigmaaldrich.com A chiral auxiliary could be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, followed by its removal to yield the desired enantiomer of this compound.

Another promising avenue is the development of catalytic asymmetric methods . This could involve the use of a chiral catalyst to control the enantioselectivity of the cyclization reaction that forms the oxolane ring.

Table 3: Potential Asymmetric Synthetic Strategies

MethodDescriptionPotential Advantages
Chiral Auxiliary ApproachTemporary incorporation of a chiral molecule to guide stereoselective reactions. wikipedia.orgWell-established methodology with predictable outcomes. nih.govsigmaaldrich.com
Catalytic Asymmetric SynthesisUse of a chiral catalyst to induce enantioselectivity in a reaction.High efficiency and atom economy.
Enzymatic ResolutionUse of enzymes to selectively react with one enantiomer of a racemic mixture.High enantioselectivity under mild conditions.

Future research in this area should focus on the design and implementation of novel and efficient asymmetric synthetic routes to access enantiomerically pure this compound, which would greatly enhance its utility as a chiral building block in various synthetic applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2,5-dioxooxolan-3-yl)acetamide, and how can reaction efficiency be monitored?

  • Methodology : A typical synthesis involves refluxing precursors (e.g., chloroacetyl chloride with oxadiazole derivatives) in the presence of a base like triethylamine, followed by TLC monitoring for reaction completion . Purification often employs recrystallization using solvents like pet-ether or gradient chromatography (e.g., 0–8% MeOH in CH₂Cl₂) . Yield optimization may require iterative reagent addition, as seen in multi-step acylations .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Analyze peak splitting (e.g., δ 7.16–7.69 ppm for aromatic protons) and carbonyl signals (δ 168–170 ppm for acetamide and oxolane dione groups) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI/APCI(+) at m/z 347 [M+H]⁺) and fragmentation patterns .
  • FT-IR : Identify characteristic stretches (e.g., 1650–1750 cm⁻¹ for C=O groups) .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodology : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Monitor purity via periodic HPLC analysis, especially if exposed to humidity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodology :

  • Dose-response studies : Test multiple concentrations to distinguish intrinsic activity from assay noise .
  • Target interaction assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities and thermodynamics .
  • Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .

Q. What experimental designs are suitable for studying the reactivity of the oxolane dione moiety in this compound?

  • Methodology :

  • Factorial design : Vary pH, temperature, and solvent polarity to assess ring-opening kinetics .
  • Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to track intermediate formation (e.g., enolates or anhydrides) .
  • Isotopic labeling : Incorporate ¹⁸O to trace oxygen exchange in hydrolyzed products .

Q. How can researchers address discrepancies in spectroscopic data for structurally similar acetamide derivatives?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra (e.g., diastereomeric mixtures) .
  • X-ray crystallography : Obtain unambiguous confirmation of stereochemistry and crystal packing effects .
  • Dynamic NMR : Study conformational flexibility by varying temperature (e.g., coalescence experiments for rotamers) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
  • Design of Experiments (DoE) : Optimize parameters (e.g., stirring rate, cooling gradient) using response surface methodology .
  • Crystallization engineering : Control polymorphism via solvent anti-solvent addition protocols .

Data Analysis and Interpretation

Q. How to statistically validate the significance of biological activity differences across acetamide analogs?

  • Methodology :

  • ANOVA with post-hoc tests : Compare IC₅₀ values across derivatives (e.g., Tukey’s HSD for multiple comparisons) .
  • QSAR modeling : Corrogate substituent effects (e.g., Hammett σ values) with activity trends using PLS regression .

Q. What computational tools predict the environmental fate of this compound?

  • Methodology :

  • EPI Suite : Estimate biodegradation half-life and bioaccumulation potential .
  • Molecular dynamics simulations : Model adsorption on indoor surfaces (e.g., silica or cellulose) to assess environmental persistence .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.